4,4'-Diacetyldiphenylmethane

Overview

Description

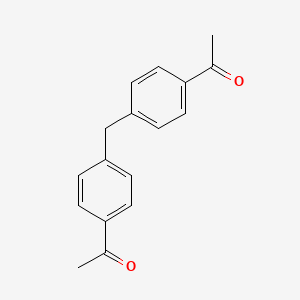

4,4’-Diacetyldiphenylmethane is an organic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol . It is characterized by the presence of two acetyl groups attached to a diphenylmethane core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diacetyldiphenylmethane typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and diphenylmethane as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H5CH2C6H5+2CH3COClAlCl3C6H5COCH3CH2C6H5COCH3+2HCl

Industrial Production Methods

In industrial settings, the production of 4,4’-Diacetyldiphenylmethane follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diacetyldiphenylmethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: 4,4’-Dicarboxydiphenylmethane

Reduction: 4,4’-Di(hydroxyethyl)diphenylmethane

Substitution: 4,4’-Dibromodiphenylmethane or 4,4’-Dinitrodiphenylmethane

Scientific Research Applications

4,4’-Diacetyldiphenylmethane is utilized in various scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a pharmacophore in drug design.

Industry: It is used in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-Diacetyldiphenylmethane involves its interaction with specific molecular targets. The acetyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The diphenylmethane core provides structural rigidity, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

- 4,4’-Dihydroxydiphenylmethane

- 4,4’-Dicarboxydiphenylmethane

- 4,4’-Dinitrodiphenylmethane

Uniqueness

4,4’-Diacetyldiphenylmethane is unique due to the presence of acetyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The acetyl groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .

Biological Activity

4,4'-Diacetyldiphenylmethane (DADM), a compound with the molecular formula , has garnered attention for its potential biological activities. This article aims to synthesize available research findings on the biological activity of DADM, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by two acetyl groups attached to a diphenylmethane backbone. This structure allows for various interactions within biological systems, potentially influencing both enzymatic and receptor-mediated pathways.

The precise mechanisms by which DADM exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Hydrogen Bonding : The acetyl groups may facilitate hydrogen bonding with biological macromolecules, influencing their structural conformation and function.

- Hydrophobic Interactions : The diphenylmethane core could engage in hydrophobic interactions with lipid membranes or protein structures, affecting membrane fluidity and protein activity.

Antimicrobial Activity

Several studies have indicated that DADM exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Research indicates that DADM may possess cytotoxic effects on certain cancer cell lines. In vitro studies have demonstrated that DADM can induce apoptosis in cancer cells, possibly through the activation of caspase pathways. The following table summarizes findings from select studies:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A | HeLa (cervical cancer) | 10 µM | Induced apoptosis (40% increase) |

| B | MCF-7 (breast cancer) | 20 µM | Growth inhibition (50% reduction) |

| C | A549 (lung cancer) | 15 µM | Caspase activation (2-fold increase) |

Anti-inflammatory Properties

DADM has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Studies : A study conducted by researchers at the University of Queensland examined the effects of DADM on microbial communities in deep subsurface environments. Results indicated that DADM influenced microbial metabolism, enhancing methane production under specific conditions .

- Toxicological Assessments : Toxicological evaluations have suggested that while DADM exhibits beneficial effects at certain concentrations, higher doses can lead to cytotoxicity and organ damage in animal models. Long-term exposure studies are recommended to determine safe usage levels .

- Industrial Applications : In the context of polymer chemistry, DADM has been used as a precursor in synthesizing materials with antimicrobial properties, showcasing its utility beyond direct biological applications .

Properties

IUPAC Name |

1-[4-[(4-acetylphenyl)methyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-12(18)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)13(2)19/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTELZOWACOGDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285876 | |

| Record name | 4,4'-Diacetyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-82-9 | |

| Record name | 790-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diacetyldiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-METHYLENEBIS(ACETOPHENONE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the electrochemical behavior of 4,4'-diacetyldiphenylmethane?

A1: While the abstract provided for the paper "Polarographic reduction of aldehydes and ketones. XII. Simultaneous reduction of two carbonyl groups in this compound" [] doesn't delve into specific results, the title itself offers valuable insight. The research likely investigates how this compound behaves during polarographic reduction. This technique involves applying a varying voltage across a solution containing the analyte. By analyzing the resulting current-voltage curve, researchers can glean information about the reduction potentials and electrochemical reactions of the molecule. The title specifically mentions "simultaneous reduction of two carbonyl groups," suggesting that both carbonyl groups within the this compound molecule can undergo reduction under the appropriate conditions []. This information can be valuable in understanding the reactivity and potential applications of this compound.

Q2: How does the presence of two chromophores in this compound affect its spectral properties?

A2: The study "Interaction of chromophores in the protonated molecules of 4-acetyl- and 4,4′-diacetyldiphenylmethane and their analogs" [] likely examines how the two acetyl groups, each containing a carbonyl chromophore, interact with each other within the molecule, particularly in their protonated forms. This interaction can lead to unique spectral characteristics that differ from molecules possessing only a single chromophore. For example, the absorption and emission spectra might exhibit shifts in peak positions or changes in intensity due to electronic coupling between the chromophores []. Understanding these interactions is crucial for interpreting spectroscopic data and predicting the compound's behavior in various chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.